Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 2-aminospiro[33]heptane-2-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclobutane and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable bis-electrophile with a bis-nucleophile to form the spirocyclic core. For example, the cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for tert-butyl 2-aminospiro[3 the scalability of synthetic routes involving cyclization reactions suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products can be further utilized in various chemical and pharmacological applications .
Scientific Research Applications
Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug design, particularly in the development of peptidomimetic drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
Uniqueness
Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug design and synthesis .
Properties
IUPAC Name |
tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-10(2,3)15-9(14)12(13)7-11(8-12)5-4-6-11/h4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDXYXUPBOAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2(C1)CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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